Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate
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Overview
Description
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of a pyrrolidine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate typically involves the reaction of 4-mercaptobenzoic acid with (2S)-2-(bromomethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
- Methyl 4-[(2R,5S)-5-{[(2S)-2-(aminomethyl)pyrrolidin-1-yl]carbonyl}pyrrolidin-2-yl]methyl}amino)carbonyl]amino}benzoate
Uniqueness
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Properties
CAS No. |
922529-25-7 |
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Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
methyl 4-[[(2S)-pyrrolidin-2-yl]methylsulfanyl]benzoate |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)10-4-6-12(7-5-10)17-9-11-3-2-8-14-11/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
XCTQKWNBWUSKKO-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)SC[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCC2CCCN2 |
Origin of Product |
United States |
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